Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (E)-
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Overview
Description
Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (E)- . This compound is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities and are used in various fields including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (E)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of α-haloketones with thiourea or thioamides. The reaction conditions often require a solvent such as ethanol or acetonitrile and a catalyst like hydrochloric acid or sodium acetate. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Thiazole derivatives, including Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (E)-, undergo various types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or nitro groups into the thiazole ring.
Scientific Research Applications
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine: Some thiazole derivatives are used in the development of pharmaceuticals, including antibiotics and anti-inflammatory agents.
Industry: Employed in the production of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (E)- involves its interaction with specific molecular targets. In biological systems, thiazole derivatives can inhibit enzymes or interfere with cellular processes. For example, they may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound with a simpler structure.
Benzothiazole: Contains a fused benzene ring, offering different chemical properties.
Oxazole: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness
Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (E)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
64383-85-3 |
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Molecular Formula |
C9H17NS |
Molecular Weight |
171.31 g/mol |
IUPAC Name |
(2R,5R)-4,5-dimethyl-2-(2-methylpropyl)-2,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C9H17NS/c1-6(2)5-9-10-7(3)8(4)11-9/h6,8-9H,5H2,1-4H3/t8-,9-/m1/s1 |
InChI Key |
FDOISHJOXPONIV-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1C(=N[C@H](S1)CC(C)C)C |
Canonical SMILES |
CC1C(=NC(S1)CC(C)C)C |
Origin of Product |
United States |
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